Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate
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Overview
Description
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is a chemical compound with a complex structure that includes a hexadecyl group, a phenyl ring with two acetyloxy groups, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate typically involves esterification reactions. One common method involves the reaction of hexadecanol with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like xylene. The reaction is carried out under reflux conditions, and the water formed during the reaction is removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The choice of solvents and catalysts may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The phenyl ring and the hexadecyl group contribute to the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone: Similar structure with acetyloxy groups and a phenyl ring.
Phenolic Antioxidants: Compounds with phenolic structures and antioxidant properties.
Uniqueness
Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its long hexadecyl chain provides hydrophobic characteristics, while the acetyloxy groups offer potential sites for chemical modification.
Properties
CAS No. |
848401-24-1 |
---|---|
Molecular Formula |
C29H44O6 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
hexadecyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-29(32)21-19-26-18-20-27(34-24(2)30)28(23-26)35-25(3)31/h18-21,23H,4-17,22H2,1-3H3 |
InChI Key |
HHJMVWYUTZPNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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